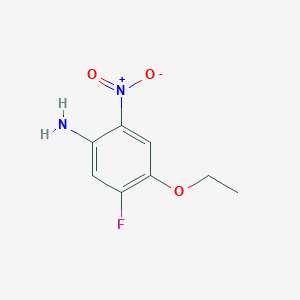![molecular formula C14H19N3S B187893 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione CAS No. 39263-82-6](/img/structure/B187893.png)
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione (PTUT) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a spirocyclic compound that contains a triazole ring and a thione group, and it has been found to have a range of interesting properties that make it attractive for use in various fields of research.
作用機序
The exact mechanism of action of 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins in the body. It has also been found to have a range of other effects, including the ability to scavenge free radicals and reduce oxidative stress.
生化学的および生理学的効果
Studies have shown that 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione has a range of biochemical and physiological effects, including the ability to reduce inflammation and oxidative stress, and to inhibit the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects, and to improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione in lab experiments is its ability to act as a potent antioxidant and anti-inflammatory agent, which can help to reduce the risk of oxidative damage and inflammation in cells and tissues. However, there are also some limitations to using 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many potential future directions for research on 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione, including further studies on its mechanism of action and its potential applications in the treatment of various diseases and conditions. Other areas of research could include the development of new synthetic methods for 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione, and the exploration of its potential as a drug delivery agent or as a tool for studying biological processes in cells and tissues. Overall, 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione is a promising compound with many potential applications in scientific research, and further studies are needed to fully understand its potential uses and limitations.
合成法
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione can be synthesized using a variety of methods, including the reaction of 1,2,4-triazole with phenyl isothiocyanate in the presence of a base such as potassium carbonate. Other methods include the reaction of 1,2,4-triazole with phenyl isocyanate followed by treatment with sulfur, or the reaction of 1,2,4-triazole with phenyl isothiocyanate and elemental sulfur.
科学的研究の応用
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione has been studied for its potential applications in a range of scientific fields, including pharmacology, biochemistry, and medicinal chemistry. It has been found to have a range of interesting properties, including antioxidant and anti-inflammatory effects, as well as potential anticancer activity.
特性
CAS番号 |
39263-82-6 |
|---|---|
製品名 |
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione |
分子式 |
C14H19N3S |
分子量 |
261.39 g/mol |
IUPAC名 |
2-phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione |
InChI |
InChI=1S/C14H19N3S/c18-13-15-14(10-6-1-2-7-11-14)16-17(13)12-8-4-3-5-9-12/h3-5,8-9,16H,1-2,6-7,10-11H2,(H,15,18) |
InChIキー |
ZSEZANMTGPZRIF-UHFFFAOYSA-N |
異性体SMILES |
C1CCCC2(CC1)NN(C(=N2)S)C3=CC=CC=C3 |
SMILES |
C1CCCC2(CC1)NC(=S)N(N2)C3=CC=CC=C3 |
正規SMILES |
C1CCCC2(CC1)NC(=S)N(N2)C3=CC=CC=C3 |
その他のCAS番号 |
39263-82-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



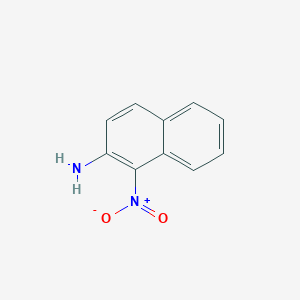
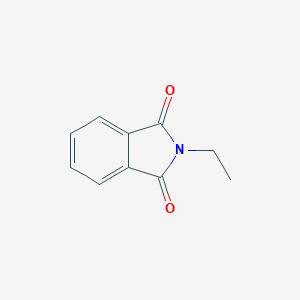
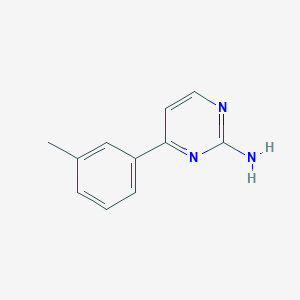
![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)
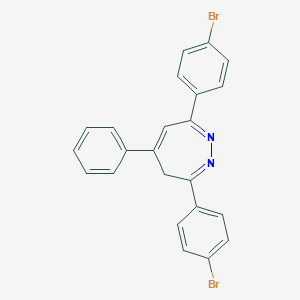
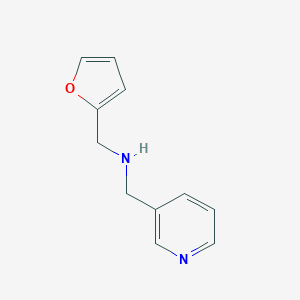
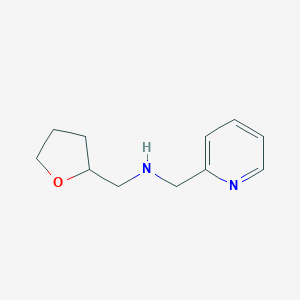
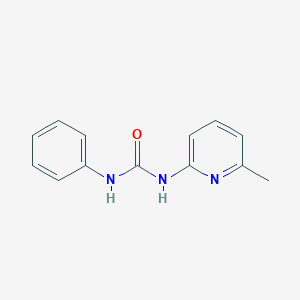
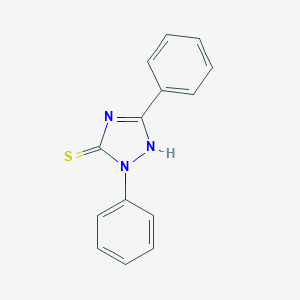
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
